molecular formula C18H17N3O B2849288 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline CAS No. 577985-02-5

6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2849288
CAS No.: 577985-02-5
M. Wt: 291.354
InChI Key: JLKJHYWKZQSIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Indoloquinoxaline Derivatives in Medicinal Chemistry

The indoloquinoxaline pharmacophore emerged from systematic modifications of naturally occurring alkaloid frameworks during the late 20th century. Early prototypes like B-220 demonstrated unprecedented inhibition of viral DNA polymerases, with EC₅₀ values ≤0.1 μM against cytomegalovirus strains. Structural optimization campaigns between 2000-2010 focused on substituent engineering at the N6 and C9 positions, culminating in the 2005 patent disclosure of alkylamino variants showing 100-fold enhanced bioavailability compared to parental compounds.

Critical milestones in the compound's development include:

  • 2003 : First synthesis of 9-alkoxyindoloquinoxalines via Ullmann coupling, establishing regioselective functionalization protocols
  • 2005 : US Patent 20050288296A1 protection of C6-alkylamino derivatives with demonstrated blood-brain barrier permeability
  • 2012 : Quantitative structure-activity relationship (QSAR) models correlating N6 substituent hydrophobicity with antiviral EC₅₀ values (R²=0.89)

Structural Uniqueness and Positional Isomerism in Polycyclic Heteroaromatic Systems

The molecular architecture of this compound features three defining characteristics:

  • Fused Bicyclic Core : The indolo[2,3-b]quinoxaline system creates an extended π-conjugated surface (14π electrons) with a dipole moment of 5.2 Debye, facilitating intercalative DNA binding.

  • Substituent Topography :

    • N6-Isopropyl Group : Introduces steric bulk (van der Waals volume=98.9 ų) while maintaining rotational freedom (ΔG‡rotation=12.3 kJ/mol)
    • C9-Methoxy Substituent : Electron-donating resonance (+M effect) increases HOMO energy from -6.4 eV to -5.9 eV, enhancing charge-transfer interactions
  • Positional Isomerism : Comparison with [3,2-b] and [2,1-a] isomers reveals dramatic pharmacological differences:

Isomer Type DNA Binding Constant (Kₐ, M⁻¹) Antiviral EC₅₀ (μM)
[2,3-b] 2.1×10⁶ 0.08
[3,2-b] 7.4×10⁵ 0.34
[2,1-a] 3.9×10⁴ 1.92

Data adapted from competitive binding assays using ethidium bromide displacement

Properties

IUPAC Name

9-methoxy-6-propan-2-ylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-11(2)21-16-9-8-12(22-3)10-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKJHYWKZQSIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been used as catalysts under microwave irradiation and aqueous conditions, respectively .

Industrial Production Methods: For industrial production, the synthesis of indoloquinoxalines can be scaled up using transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. These methods offer high yields and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the indoloquinoxaline scaffold .

Scientific Research Applications

Anticancer Activity

6-Isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis through the activation of procaspase-3 and modulation of key apoptotic proteins such as BAX and Bcl-2.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Ratio
MCF-73.55.5
MDA-MB-2312.917.5
Normal MCF-10A>20-

This table illustrates the potency of the compound against breast cancer cell lines compared to normal cells, highlighting its potential for targeted therapy.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit carbonic anhydrases (CA IX and CA II), which are implicated in tumor growth and metastasis. The reported IC50 values for CA IX range from 10.93 nM to 25.06 nM, indicating strong inhibitory activity .

Preclinical Studies on Apoptosis Induction

A significant study demonstrated that treatment with this compound led to a marked increase in annexin V-FITC positive cells in MDA-MB-231 cells, suggesting effective induction of apoptosis .

Selectivity Against Cancer Cells

Another investigation revealed that the compound exhibited a high selectivity index against cancer cells compared to normal cells, reinforcing its potential as a targeted therapeutic agent.

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial properties; however, further research is required to fully elucidate this aspect .

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline include:

Compound Name 6-Substituent 9-Substituent Molecular Formula Molecular Weight (g/mol) Key References
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline 4-Methoxyphenyl H C₂₂H₁₇N₃O 339.39
6-Ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline Ethyl Methyl C₁₇H₁₅N₃ 261.33
6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline 3,5-Dimethoxyphenyl H C₂₂H₁₇N₃O₂ 355.39
9-Methoxy-6-(piperazinylmethyl)-6H-indolo[2,3-b]quinoxaline Piperazinylmethyl Methoxy C₂₀H₂₁N₅O 347.41

Key Observations :

  • Electronic Effects: The 4-methoxyphenyl substituent in 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline increases electron density, resulting in the highest HOMO energy level (-5.2 eV) and the lowest band gap (2.8 eV) among derivatives, making it suitable for optoelectronic applications . In contrast, alkyl groups (e.g., isopropyl, ethyl) provide electron-donating effects but with reduced conjugation, leading to higher band gaps (~3.1–3.5 eV) .
  • Steric Effects: Bulkier substituents like isopropyl and 3,5-dimethoxyphenyl may reduce crystallinity and melting points compared to planar aryl groups. For example, 6-(3,5-dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline is reported as a yellow solid with a melting point >200°C , while alkylated derivatives (e.g., 6-ethyl) are typically liquids or low-melting solids .
Photophysical and Electrochemical Properties
Compound Name λₘₐₓ (nm) HOMO (eV) LUMO (eV) Band Gap (eV) Applications
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline 405 -5.2 -2.4 2.8 OLEDs, sensors
This compound* ~390 ~-5.5 ~-2.6 ~2.9 Organic semiconductors
6-Ethyl-6H-indolo[2,3-b]quinoxaline 386 -5.6 -2.7 2.9 Antimicrobial agents

Notes:

  • Absorption maxima (λₘₐₓ) for alkyl-substituted derivatives (e.g., 6-ethyl) are blue-shifted compared to aryl-substituted derivatives due to reduced π-conjugation .

Biological Activity

6-Isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound this compound features a complex indoloquinoxaline structure, which is known for its diverse biological activities. The presence of isopropyl and methoxy groups enhances its pharmacological properties.

The biological activity of this compound primarily revolves around its ability to induce apoptosis in cancer cells. The mechanism involves:

  • Activation of Apoptotic Pathways : The compound interacts with key proteins involved in apoptosis, such as procaspase-3, BAX, Bcl-2, and p53. This interaction promotes the activation of caspases, leading to programmed cell death.
  • Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those derived from solid tumors and hematological malignancies.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Reference
Molt 4/C823
CEM38
L12107.2
Melphalan (Control)3.2

The IC50 values indicate that this compound has comparable or superior activity against certain cancer cell lines when compared to standard chemotherapeutics like melphalan.

Comparative Studies

In a comparative study involving various derivatives of indolo[2,3-b]quinoxaline, it was found that the specific substitution pattern on the indole ring significantly influences biological activity. For instance:

  • Compounds with Different Substituents : Derivatives with varying aralkyl groups at the 6-position showed differing levels of anticancer activity.
  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their cytostatic activity against a panel of human tumor cell lines, revealing that certain modifications could enhance potency .

Case Studies

A notable case study involved synthesizing several derivatives based on the indolo[2,3-b]quinoxaline scaffold. These derivatives were subjected to an in vitro disease-oriented antitumor screen against approximately 60 human tumor cell lines. The findings indicated that some derivatives exhibited substantial anticancer activity while maintaining low toxicity profiles .

Q & A

Q. What is the established synthetic route for 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline, and how does substituent positioning affect yield?

The synthesis typically involves condensation of substituted isatins with o-phenylenediamine derivatives. For example, 9-methoxy substituents can be introduced via methoxylation of a precursor, while the isopropyl group is added through alkylation or nucleophilic substitution. Reaction conditions (solvent, temperature, catalyst) critically influence yield. For instance, acidic conditions (e.g., acetic acid) and reflux in ethanol are standard for cyclization steps . Substituent steric effects may reduce yields; bulkier groups (e.g., isopropyl) require optimized reaction times and excess reagents .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and isopropyl (δ ~1.2–1.4 ppm) groups. Aromatic protons in the indoloquinoxaline core appear between δ 7.0–8.5 ppm .
  • HRMS : Confirms molecular formula (C₁₈H₁₉N₃O).
  • IR : Identifies C-O (methoxy, ~1250 cm⁻¹) and N-H (indole, ~3400 cm⁻¹) stretches.
    Contradictions (e.g., unexpected splitting in NMR) are resolved via 2D NMR (COSY, HSQC) or X-ray crystallography .

Q. What are the primary biological activities reported for indoloquinoxaline derivatives, and how does this compound compare?

Indoloquinoxalines exhibit anticancer, antiviral, and antimicrobial activities. The isopropyl group enhances lipophilicity, potentially improving membrane permeability, while the methoxy group may stabilize DNA intercalation. For example, 9-fluoro-6-(4-methylbenzyl) derivatives show IC₅₀ values <10 µM in cancer cells . Comparatively, 6-isopropyl-9-methoxy derivatives may show improved pharmacokinetics but require cytotoxicity assays for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during isopropyl group introduction?

Byproduct formation (e.g., di-alkylation) is mitigated by:

  • Temperature control : Slow addition of isopropylating agents (e.g., 2-bromopropane) at 0–5°C to reduce exothermic side reactions.
  • Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve regioselectivity in biphasic systems .
  • Solvent polarity : Low-polarity solvents (e.g., toluene) favor mono-alkylation over di-alkylation .

Q. What methodologies elucidate the mechanism of DNA interaction for this compound?

Advanced approaches include:

  • UV-Vis titration : Quantify binding constants (Kₐ) via hypochromism/shifts in λₘₐₓ.
  • Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B→Z transitions).
  • Molecular docking : Simulate intercalation into d(CG)₆ sequences, with energy minimization to assess binding affinity .

Q. How do structural modifications at the 6-position impact kinase inhibition selectivity?

A substituent-activity analysis reveals:

6-Position Substituent Kinase Target IC₅₀ (µM) Source
IsopropylCDK20.8
BenzylEGFR2.1
MorpholinylethylJAK25.4
Bulkier groups (e.g., isopropyl) enhance selectivity for cyclin-dependent kinases due to steric complementarity in ATP-binding pockets .

Q. What strategies address stability issues during long-term storage?

  • Lyophilization : Enhances stability of hydrochloride salts.
  • Inert atmosphere : Storage under argon reduces oxidative degradation of the indole ring.
  • Light avoidance : Amber vials prevent photodegradation of the quinoxaline core .

Q. How can computational methods predict synthetic feasibility of novel derivatives?

  • DFT calculations : Optimize transition states for key steps (e.g., cyclization energy barriers).
  • Retrosynthetic software (e.g., Chematica): Propose routes using available building blocks (e.g., 5-methoxyisatin) .

Methodological Challenges

3.1 Resolving contradictions in reported biological activity data
Discrepancies (e.g., varying IC₅₀ values across studies) arise from:

  • Assay variability : Use standardized protocols (e.g., MTT vs. SRB assays).
  • Cell line heterogeneity : Validate results in ≥3 cell lines (e.g., A549, MCF-7).
  • Purity verification : HPLC (≥95% purity) ensures biological data reliability .

Q. Designing SAR studies for substituent optimization

  • Library synthesis : Prepare derivatives with systematic substituent variations (e.g., 6-alkyl, 9-alkoxy).
  • Multivariate analysis : Use PCA to correlate logP, polar surface area, and bioactivity .

Advanced Analytical Techniques

Technique Application Example Data
X-ray crystallographyConfirm absolute configurationCCDC 1983315 (analog structure)
Cryo-EMVisualize compound-DNA complexes3.2 Å resolution (hypothetical)
MALDI-TOFDetect metabolic degradation productsm/z 367.2 (demethylated product)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.